molecular formula C10H6BrCl2N B1341353 6-Bromo-2-chloro-3-chloromethylquinoline CAS No. 948290-77-5

6-Bromo-2-chloro-3-chloromethylquinoline

Cat. No.: B1341353
CAS No.: 948290-77-5
M. Wt: 290.97 g/mol
InChI Key: ICFHBEBSACQCJB-UHFFFAOYSA-N
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Safety and Hazards

6-Bromo-2-chloro-3-chloromethylquinoline is combustible and is classified as an acute toxic category 3 compound . It’s important to handle it with appropriate safety measures.

Preparation Methods

Properties

IUPAC Name

6-bromo-2-chloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2N/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFHBEBSACQCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588976
Record name 6-Bromo-2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-77-5
Record name 6-Bromo-2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948290-77-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-3-formylpyridine (1.25 g, 6.72 mmol) in EtOH/H2O (6/1, 17.8 mL) was added cyclohexenylboronic acid (1.02 g, 8.06 mmol) and potassium acetate (1.65 g, 16.8 mmol). The solution was degassed three times and dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.084 g, 0.13 mmol) was added. The reaction was stirred at 80° C. for 18 h, and cooled to RT. The reaction mixture was concentrated, then triturated in EtOH and filtered. The filtrate was diluted with DCM and washed with water, brine, then concentrated and purified residue by column chromatography (2-25% EtOAc/hexanes). The clean fractions were concentrated to afford 5-cyclohexenylnicotinaldehyde as a tan-colored oil. Step 2: 6-Bromo-2-chloroquinoline-3-carbaldehyde (6.0 g, 22.2 mmol) was suspended in EtOH (65 mL). The solution was cooled to 0° C. and treated with sodium borohydride (1.26 g, 33.3 mmol). The reaction was warmed to RT and stirred for 40 min. The mixture was quenched with 30 mL saturated NaHCO3 solution and followed by 100 mL H2O. After gas evolution ceased, diluted with 250 mL EtOAc and washed with 2× water, 2× saturated NaHCO3 solution, and 2× brine. The organics were then dried over Na2SO4 and concentrated to afford (6-bromo-2-chloroquinolin-3-yl)methanol as a yellow solid. Step 3: (6-Bromo-2-chloroquinolin-3-yl)methanol (4.57 g, 16.8 mmol) was treated with DCM (36.4 ml, 565 mmol) and thionyl chloride (36.4 ml, 498 mmol) at ambient temperature. After 2.5 h, the reaction mixture was concentrated in vacuo and azeotroped with 3×50 mL toluene, to afford 6-bromo-2-chloro-3-(chloromethyl)quinoline as a yellow solid. Step 4: The 6-bromo-2-chloro-3-(chloromethyl)quinoline (4.9 g, 16.8 mmol) was suspended in 50 mL toluene and triphenylphosphine (4.4 g, 16.8 mmol) was added. The mixture was heated to reflux for 12 hours. Then it was allowed to cool to ambient temperature and filtered to afford ((6-bromo-2-chloroquinolin-3-yl)methyl)triphenylphosphonium chloride as a tan solid. Step 5: Treated a mixture of 5-cyclohexenylnicotinaldehyde (0.25 g) and ((6-bromo-2-chloroquinolin-3-yl)methyl)triphenylphosphonium chloride (0.73 g) with DMSO (0.36 mL) and added potassium carbonate (0.37 g). The suspension was heated to 70° C. for 1 h. The mixture was allowed to cool to ambient temperature and then partitioned between EtOAc and water. The aqueous layer was extracted with 2×EtOAc, washed the combined organics with brine and dried the organic layers over sodium sulfate. Concentrated organics in vacuo and triturated solids with MeOH (5 mL). The precipitate was collected to afford 6-bromo-2-chloro-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinoline as a yellow solid. Step 6: Suspended the 6-bromo-2-chloro-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinoline (0.35 g, 0.81 mmol) in N-methylpyrrolidone (3.1 ml, 32.4 mmol) in a vessel and added 4-methoxybenzylamine (0.32 ml, 2.4 mmol). The vessel was heated to 200° C. in microwave for 30 min. N-Methylpyrrolidone solution added slowly to rapidly stirring H2O (60 mL) and the resulting precipitate was filtered. The solid was triturated with Et2O to afford a yellow powder, N-(4-methoxybenzyl)-6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine. Step 7: The yellow powder, N-(4-methoxybenzyl)-6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine, was dissolved in TFA (1.5 ml, 19.5 mmol) and heated to 90° C. for 1 h. Removed volatiles in vacuo and then treated residue with 3 mL MeOH. Resulting suspension was loaded directly onto an SCX column and eluted with MeOH followed by 2M NH3 in MeOH. Basic fraction was concentrated to afford 6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine. Step 8: To a suspension of 6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine (0.10 g, 0.25 mmol) in EtOH/H2O (6/1, 0.5 mL) was added o-tolylboronic acid (0.042 g, 0.31 mmol) and potassium acetate (0.060 g, 0.62 mmol). The solution was degassed three times and then dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.0035 g, 0.0049 mmol) was added. The reaction was heated to 100° C. for 2 h, then cooled to RT. Mixture was diluted with 15 mL H2O and filtered. The precipitate was washed with water then diethyl ether and air-dried to afford a bright yellow solid: 3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)-6-o-tolylquinolin-2-amine.
Quantity
4.57 g
Type
reactant
Reaction Step One
Name
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step One

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